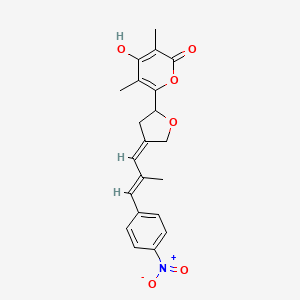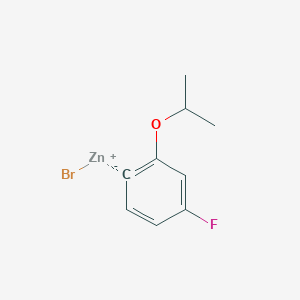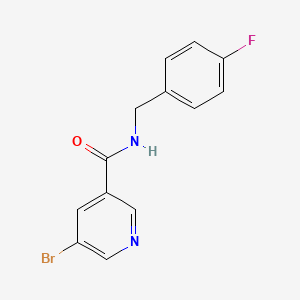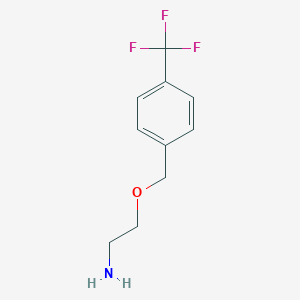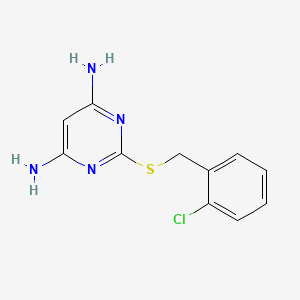
2-(2-Chloro-benzylsulfanyl)-pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD01558386 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01558386 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes often involve multiple stages of purification and characterization to obtain the final product with high purity.
Industrial Production Methods: In industrial settings, the production of MFCD01558386 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions: MFCD01558386 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD01558386 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD01558386 depend on the specific type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
Aplicaciones Científicas De Investigación
MFCD01558386 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD01558386 is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD01558386 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling, biochemical assays, and cellular studies.
Propiedades
Fórmula molecular |
C11H11ClN4S |
|---|---|
Peso molecular |
266.75 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11ClN4S/c12-8-4-2-1-3-7(8)6-17-11-15-9(13)5-10(14)16-11/h1-5H,6H2,(H4,13,14,15,16) |
Clave InChI |
BTRANDQYVJFZIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



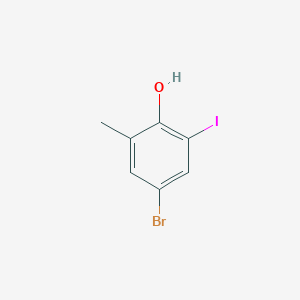
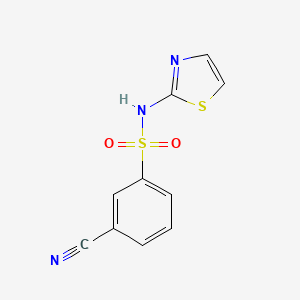
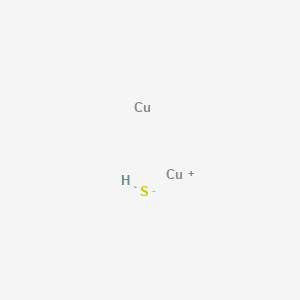
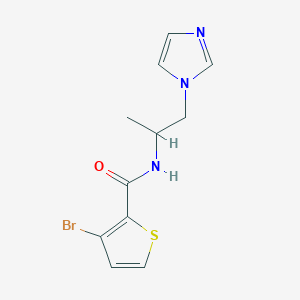
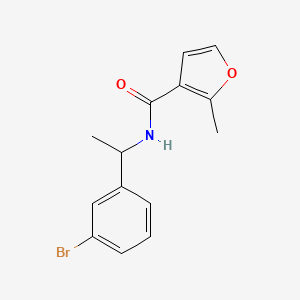
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)

